molecular formula C80H84N4O16Rh2 B13818019 Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)

Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)

Cat. No.: B13818019
M. Wt: 1563.3 g/mol
InChI Key: PLPQGTNWMBISEW-QFPQWYITSA-N
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Description

Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is a chiral rhodium(II) complex known for its application in asymmetric synthesis. This compound, often referred to by its chemical formula C80H80N4O16Rh2, is used as a catalyst in various organic reactions due to its high regio- and stereoselectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) typically involves the reaction of rhodium(II) acetate with ®-(-)-1-adamantyl-(N-phthalimido)acetic acid. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) is involved in various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include diazo compounds, alkenes, and amines. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of an inert atmosphere .

Major Products

The major products formed from these reactions include cyclopropanes, aziridines, and other complex organic molecules. The high selectivity of the catalyst ensures that the products are formed with high enantiomeric excess .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) involves the formation of a rhodium-carbene or rhodium-nitrene intermediate. These intermediates then undergo insertion into C-H or N-H bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The chiral environment provided by the adamantyl and phthalimido groups ensures high stereocontrol in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) lies in its high regio- and stereoselectivity, which is imparted by the chiral adamantyl and phthalimido groups. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial .

Properties

Molecular Formula

C80H84N4O16Rh2

Molecular Weight

1563.3 g/mol

IUPAC Name

(2R)-2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid;rhodium

InChI

InChI=1S/4C20H21NO4.2Rh/c4*22-17-14-3-1-2-4-15(14)18(23)21(17)16(19(24)25)20-8-11-5-12(9-20)7-13(6-11)10-20;;/h4*1-4,11-13,16H,5-10H2,(H,24,25);;/t4*11?,12?,13?,16-,20?;;/m0000../s1

InChI Key

PLPQGTNWMBISEW-QFPQWYITSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh]

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh]

Origin of Product

United States

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